Z-Cefprozil

Description

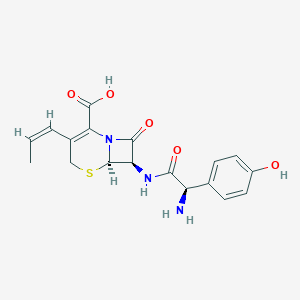

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-AGGBKSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873544 | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121412-77-9, 92665-29-7 | |

| Record name | Cefprozil anhydrous, Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Elucidation of Z Cefprozil

Configurational Isomerism in Cephalosporins: Z and E Isomers of Cefprozil (B1668874)

Cefprozil's structure contains a propenyl group at the 3-position of the dihydrothiazine ring, which gives rise to geometric isomerism. ptfarm.plajrconline.org This results in the formation of two diastereomers: the (Z)-isomer (cis) and the (E)-isomer (trans). ptfarm.plncats.io These isomers differ in the spatial arrangement of the atoms across the double bond of the propenyl group. ontosight.ai

In commercially available Cefprozil, the (Z)-isomer is the major component, typically present in a ratio of approximately 9:1 to the (E)-isomer. hres.caresearchgate.netnih.gov The (Z)-configuration is crucial for the optimal antibacterial activity of the drug, particularly against Gram-negative bacteria, where it is significantly more potent than the (E)-isomer. ptfarm.plnih.govresearchgate.net While both isomers exhibit similar activity against Gram-positive organisms, the enhanced efficacy of the (Z)-isomer against Gram-negative strains underscores the importance of its stereochemical purity. researchgate.netresearchgate.net

Chirality and Optical Isomerism within the Cefprozil Structure

Beyond geometric isomerism, the Cefprozil molecule possesses multiple chiral centers, leading to optical isomerism. The core cephalosporin (B10832234) structure contains asymmetric carbon atoms, and the D-aminoacyl side chain at the 7-position also contributes to the molecule's chirality. ptfarm.plajrconline.org Specifically, the IUPAC name for (Z)-Cefprozil, (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, denotes the specific absolute configuration at these chiral centers. ontosight.ai The molecule has three defined stereocenters. nih.gov

This complex stereochemistry, involving both geometric and optical isomerism, results in a molecule with a distinct three-dimensional structure that is essential for its interaction with bacterial penicillin-binding proteins, the target of its antibacterial action. thermofisher.com

Advanced Spectroscopic and Chromatographic Methods for Z/E Isomer Differentiation and Purity Assessment

The accurate separation, identification, and quantification of the (Z) and (E) isomers of Cefprozil are critical for quality control and to ensure therapeutic efficacy. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Cefprozil isomers. researchgate.netiosrphr.org Reversed-phase HPLC methods, often using C8 or C18 columns, are commonly employed. researchgate.netnih.gov

Several studies have detailed specific HPLC methods. For instance, one method utilized a Luna-C8 column with a mobile phase of water containing 2% (V/V) acetic acid and acetonitrile (B52724) to separate the diastereomers. xjtu.edu.cn Another approach used an ACE 5 C8 column with a mobile phase of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (90:10 v/v) at a flow rate of 1 mL/min and a detection wavelength of 280 nm. researchgate.net The European Pharmacopoeia outlines a method using a Hypersil GOLD aQ column for the analysis of Cefprozil and its impurities. thermofisher.com

The selection of the stationary phase, mobile phase composition, pH, and flow rate are all critical parameters that are optimized to achieve baseline separation of the (Z) and (E) isomers. researchgate.netiosrphr.org UV detection is typically set at 280 nm, a wavelength at which both isomers exhibit significant absorbance. researchgate.netiosrphr.orgnih.gov

Interactive Data Table: HPLC Methods for Cefprozil Isomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Luna-C8 | Water (2% Acetic Acid) : Acetonitrile | Not Specified | Not Specified | xjtu.edu.cn |

| ACE 5 C8 (150 x 4.6 mm, 5 µm) | Acetonitrile : 5mM Ammonium Acetate (90:10 v/v) | 1.0 | 280 | researchgate.net |

| Ultimate TM XB-C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : 0.05M Monopotassium Phosphate (B84403) (pH 3.05) (12:88 v/v) | 1.0 | 280 | iosrphr.org |

| Hypersil GOLD aQ (250 x 4.6 mm, 5 µm) | Gradient Elution with Ammonium Phosphate Buffer and Acetonitrile | Not Specified | Not Specified | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Identification and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the analysis of Cefprozil isomers, making it particularly valuable for pharmacokinetic studies where plasma concentrations can be low. nih.govresearchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

LC-MS/MS methods have been developed for the simultaneous determination of (Z)- and (E)-Cefprozil in human plasma. nih.govnih.gov These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode. nih.govnih.gov For example, one method used positive ion mode with multiple reaction monitoring (MRM) to detect the transitions of m/z 391.2→114.0 for Cefprozil. nih.gov Another method operated in negative ion mode, monitoring the transition from m/z 388.0 to m/z 205.0 for both isomers. nih.gov The use of a stable isotope-labeled internal standard, such as Cefprozil-D4, is preferred to ensure accuracy. nih.govveeprho.com

Fragmentation analysis by tandem mass spectrometry (MS/MS) can also help differentiate the isomers. The deprotonated (Z)-Cefprozil isomer has been shown to be more prone to dissociation to form an ion at m/z 205, a characteristic that can be used for isomer differentiation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation and stereochemical assignment of Cefprozil isomers. nih.govscientific.net 1H NMR spectra show characteristic signals for the cis and trans isomers. nih.gov For instance, the chemical shifts and coupling constants of the protons in the propenyl side chain can be used to confirm the (Z) or (E) configuration. The chemical structure of Cefprozil has been confirmed by IR and 1H-NMR. scientific.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to characterize the Cefprozil isomers, although it is generally used in conjunction with a separation technique like HPLC. researchgate.net The (Z) and (E) isomers exhibit characteristic UV spectra. nih.gov While both isomers absorb strongly around 280 nm, there can be subtle differences in their absorption maxima. researchgate.netasianpubs.org For instance, one study noted that the (Z)-isomer has a maximum absorption at 280 nm, while the (E)-isomer's maximum is at 292 nm. Simple and rapid spectrophotometric methods have been developed for the estimation of Cefprozil in bulk and pharmaceutical dosage forms. asianpubs.org

Chemical Synthesis and Stereoselective Pathways of Z Cefprozil

General Synthetic Routes to the Cephalosporin (B10832234) Core Structure

The fundamental building block for many semisynthetic cephalosporins, including Cefprozil (B1668874), is 7-aminocephalosporanic acid (7-ACA). wikipedia.orgubbcluj.rotypeset.io This core structure consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.orgresearchgate.net The primary industrial source of 7-ACA is Cephalosporin C, a natural product obtained through fermentation of the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium). ubbcluj.rosaspublishers.comruhr-uni-bochum.de

Cephalosporin C itself has low antibacterial potency, making its conversion to 7-ACA a critical step. ubbcluj.rosaspublishers.com This is typically achieved through the chemical or enzymatic cleavage of the D-α-aminoadipic acid side chain at the C-7 position. wikipedia.orggoogle.com The chemical process often involves the use of reagents like phosphorus pentachloride, but this method can be environmentally taxing. chemicalbook.com Consequently, enzymatic methods have gained prominence. ubbcluj.ro

An alternative and historically significant route to the cephalosporin nucleus involves the ring expansion of penicillin derivatives. For instance, the 6-aminopenicillanic acid (6-APA) nucleus from penicillin can be chemically transformed into the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus, a close relative of 7-ACA. biobasedpress.eu This process, however, is complex and often requires reactions at very low temperatures. biobasedpress.eu

The biosynthesis of the cephalosporin framework in microorganisms begins with the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.deyakhak.org These precursors are assembled into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.de A key intermediate, isopenicillin N, is then formed, which serves as a branch point for the synthesis of both penicillins and cephalosporins. nih.govasm.org In cephalosporin-producing organisms, isopenicillin N is converted to penicillin N, which then undergoes ring expansion to form deacetoxycephalosporin C. nih.govasm.org

Stereoselective Introduction of the (Z)-Prop-1-enyl Side Chain at C-3

A critical structural feature of Cefprozil is the (Z)-propenyl group at the C-3 position of the cephalosporin core. The stereochemistry of this double bond is crucial for the drug's biological activity.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and can be adapted to introduce the propenyl side chain. This reaction involves the treatment of a cephalosporin-derived aldehyde or ketone at the C-3 position with a phosphorus ylide. The stereochemical outcome of the Wittig reaction (i.e., the ratio of Z to E isomers) is highly dependent on the nature of the ylide and the reaction conditions.

To favor the formation of the Z-isomer, unstabilized or semi-stabilized ylides are typically employed in aprotic solvents and often in the absence of lithium salts. The use of specific phosphonium (B103445) salts and bases to generate the ylide can also influence the stereoselectivity. For the synthesis of Z-Cefprozil, a common strategy involves the reaction of a C-3 aldehyde precursor, derived from 7-ACA, with an appropriate ethylidenephosphorane. Careful optimization of reaction temperature, solvent, and additives is necessary to maximize the yield of the desired Z-isomer.

Beyond the classic Wittig reaction, other methodologies have been explored to achieve Z-selective olefination. These can include variations of the Horner-Wadsworth-Emmons (HWE) reaction. By modifying the phosphonate (B1237965) reagent, for example, by using phosphonates with electron-withdrawing groups, it is possible to influence the stereochemical course of the reaction towards the Z-olefin.

Another approach involves the partial reduction of an alkyne precursor. A C-3 side chain containing a propynyl (B12738560) group can be introduced, followed by a stereoselective reduction of the triple bond to a Z-double bond. This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. This method is known for its high selectivity in producing cis-alkenes from alkynes.

Wittig Reactions and Strategies for Z-Isomer Stereocontrol

Synthesis of the (2R)-2-amino-2-(4-hydroxyphenyl)acetyl Side Chain at C-7

The second key structural component of Cefprozil is the acyl side chain at the C-7 position of the 7-ACA nucleus. This side chain is (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, also known as D-(-)-p-hydroxyphenylglycine. The stereochemistry at the α-carbon of this side chain is critical for the antibiotic's spectrum of activity.

The synthesis of this side chain typically involves the preparation of D-(-)-p-hydroxyphenylglycine as a separate entity. This can be achieved through various stereoselective synthetic methods or by resolution of a racemic mixture. Once the optically pure amino acid is obtained, it must be "activated" to facilitate its coupling with the amino group at the C-7 position of the modified cephalosporin core (which already contains the Z-propenyl side chain at C-3).

Activation of the carboxylic acid group of the side chain is necessary to form the amide bond. This can be done by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, an activated ester, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). During this acylation step, it is crucial to protect the amino and hydroxyl groups on the side chain to prevent unwanted side reactions. These protecting groups are then removed in the final steps of the synthesis to yield this compound.

Enzymatic Synthesis Approaches for Stereochemical Control in Cephalosporin Production

Enzymatic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis for achieving high stereochemical control. ubbcluj.ro In the context of cephalosporin production, enzymes are used in two main areas: the deacylation of Cephalosporin C to produce 7-ACA and the acylation of the 7-ACA nucleus with the desired side chain.

For the production of 7-ACA, a two-step enzymatic process is a common industrial method. ubbcluj.ro It involves D-amino acid oxidase (DAAO) and glutarate-7-ACA acylase. ubbcluj.ro More recently, one-step processes using a specific Cephalosporin C acylase have been developed. ubbcluj.rogoogle.com These enzymatic conversions are highly specific and avoid the harsh chemicals and potential for racemization associated with chemical hydrolysis.

Enzymatic methods are also employed for the stereoselective acylation of the C-7 amino group. Penicillin acylases or other hydrolases can be used in reverse (i.e., for synthesis rather than hydrolysis) to couple the D-(-)-p-hydroxyphenylglycine side chain to the cephalosporin nucleus. researchgate.net This approach offers excellent control over the stereochemistry at the C-7 side chain, ensuring the formation of the desired (R)-enantiomer. The use of immobilized enzymes is a common strategy in industrial settings to facilitate catalyst recovery and reuse, making the process more cost-effective and sustainable. saspublishers.com

Molecular and Biochemical Mechanisms of Z Cefprozil Action

Inhibition of Bacterial Cell Wall Biosynthesis by β-Lactam Antibiotics

β-lactam antibiotics, a class that includes penicillins and cephalosporins like Cefprozil (B1668874), function by disrupting the synthesis of the bacterial cell wall. frontiersin.orgwikipedia.org This wall is crucial for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria, as it counteracts the high internal osmotic pressure. sigmaaldrich.com The primary component of the bacterial cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide chains. mdpi.com

The final and essential step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgslideshare.net β-lactam antibiotics inhibit these enzymes, leading to a weakened cell wall that can no longer withstand the internal pressure, ultimately resulting in cell lysis and bacterial death. patsnap.comnih.gov

Molecular Interactions of Z-Cefprozil with Penicillin-Binding Proteins (PBPs)

The bactericidal action of this compound stems from its ability to bind to and inactivate PBPs located within the bacterial cell wall. nih.govpatsnap.comcymitquimica.com This interaction is central to its mechanism of action.

Binding Affinity and Specificity of this compound for Bacterial PBPs

The effectiveness of a β-lactam antibiotic is directly related to its affinity for specific PBPs. asm.org Different bacteria possess various types of PBPs, and the binding affinity of an antibiotic to these proteins can vary. wikipedia.orgmsdvetmanual.com For instance, in Staphylococcus aureus, PBPs 1, 2, and 3 are essential for cell growth and are primary targets for many β-lactam antibiotics. nih.gov The inhibitory potency of a β-lactam for a PBP is often measured by the concentration of the antibiotic required to inhibit 50% of the PBP molecules (c50). oup.com

This compound demonstrates a high affinity for critical PBPs in susceptible bacteria. cymitquimica.com This strong binding is a key factor in its potent antibacterial activity. For example, in strains of Streptococcus pneumoniae, the binding affinities of cephalosporins to PBPs such as PBP2X, PBP1A, and PBP2B are crucial for their efficacy. nih.gov The specific binding affinities of this compound contribute to its spectrum of activity against various Gram-positive and some Gram-negative bacteria. hres.cahres.ca

Structural Analogy of this compound's β-Lactam Ring to Peptidoglycan Precursors

The molecular basis for the interaction between this compound and PBPs lies in its structural similarity to the natural substrate of these enzymes. patsnap.com The β-lactam ring, the core structural feature of this compound, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursors. patsnap.comufmg.brwikipedia.org

This mimicry allows this compound to fit into the active site of the PBP. patsnap.com Once bound, the strained β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. frontiersin.orgpatsnap.com This acylation process effectively inactivates the enzyme, preventing it from carrying out its normal function of cross-linking peptidoglycan chains. microbenotes.com

Consequences of PBP Inhibition: Disruption of Peptidoglycan Cross-Linking and Bacterial Cell Lysis

The inactivation of PBPs by this compound has dire consequences for the bacterial cell. The inhibition of the transpeptidation reaction halts the cross-linking of the peptidoglycan strands. slideshare.netpatsnap.com This disruption leads to the accumulation of unlinked peptidoglycan precursors and the formation of a structurally deficient cell wall. wikipedia.orgpatsnap.com

Simultaneously, bacterial autolytic enzymes, known as autolysins, continue to break down the existing peptidoglycan to allow for cell growth and division. nih.govmicrobenotes.com In a healthy bacterium, this process is balanced with new peptidoglycan synthesis. However, when PBP-mediated synthesis is blocked by this compound, the ongoing activity of autolysins leads to a progressive weakening and eventual breakdown of the cell wall. wikipedia.org The compromised cell wall can no longer protect the bacterium from the high internal osmotic pressure, resulting in cell lysis and death. patsnap.comnih.gov

Comparative Analysis of this compound versus E-Cefprozil Binding to PBPs and Resulting Biological Efficacy in vitro

Cefprozil is commercially available as a mixture of Z- and E-isomers, with the Z-isomer constituting approximately 90% of the mixture. thermofisher.comhres.ca Research has demonstrated that the Z-isomer is the more potent of the two. thermofisher.comguidetopharmacology.org

The enhanced in vitro biological efficacy of (Z)-Cefprozil is attributed to its superior ability to bind to and inhibit bacterial PBPs compared to the (E)-isomer. This difference in binding affinity likely stems from the distinct three-dimensional conformations of the two isomers, which affects how they fit into the active site of the target PBPs. The specific stereochemistry of the prop-1-enyl group in the Z-isomer appears to be more favorable for a stable interaction with the PBP active site, leading to more efficient acylation and, consequently, greater antibacterial activity. thermofisher.com

Interactive Table: Cefprozil Isomer Efficacy

| Isomer | Relative Abundance | In Vitro Activity |

|---|---|---|

| (Z)-Cefprozil | ~90% | High |

| (E)-Cefprozil | ~10% | Low |

Pharmacodynamics of Z Cefprozil: in Vitro Modeling and Pk/pd Relationships

Principles of In Vitro Pharmacodynamic Models for Antimicrobial Agent Evaluation

In vitro pharmacodynamic models are essential tools for evaluating the antimicrobial activity of agents like Z-Cefprozil. These systems aim to simulate the conditions within the human body, allowing for a detailed examination of the drug's interaction with specific pathogens. A key principle is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net The MIC is a fundamental pharmacodynamic parameter that serves as a scalar for various calculations; for instance, a pathogen with double the MIC would necessitate double the drug exposure to achieve the same pharmacological outcome. nih.gov

Beyond static MIC measurements, dynamic models, such as two-compartment glass infection models, are employed to simulate the changing concentrations of a drug over time, mimicking human pharmacokinetics. researchgate.net These models allow for the study of time-kill kinetics, which assesses the rate and extent of bacterial killing at various drug concentrations. oup.comnih.gov Furthermore, these models are crucial for determining key pharmacokinetic/pharmacodynamic (PK/PD) indices that predict clinical efficacy. For cephalosporins like cefprozil (B1668874), the most relevant PK/PD index is often the percentage of time that the free drug concentration remains above the MIC (%T>MIC). nih.govd-nb.info Other indices, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), are also evaluated to characterize the drug's activity fully. nih.gov The determination of the Minimum Bactericidal Concentration (MBC), the lowest drug concentration that results in a 99.9% reduction in the initial bacterial inoculum, provides further insight into the agent's cidal activity. nih.govresearchgate.net

Evaluation of this compound Activity Against Specific Bacterial Pathogens in Dynamic In Vitro Systems

The antibacterial efficacy of this compound has been extensively evaluated against a wide array of clinically relevant bacteria using various in vitro systems. These studies provide critical data on its bactericidal activity and potency.

Time-kill kinetic studies are performed to understand the bactericidal or bacteriostatic effects of an antibiotic over time. For cefprozil, these studies have demonstrated concentration-dependent killing against several key respiratory and urinary tract pathogens.

Streptococcus pneumoniae : In an in vitro model simulating pediatric pharmacokinetics, cefprozil demonstrated superior bactericidal activity against penicillin-intermediately resistant S. pneumoniae compared to other oral beta-lactams, both in terms of the rate and extent of killing at 24 hours. researchgate.net Time-kill studies on parent strains and their derived mutants showed that cefprozil achieved ≥99% killing at concentrations of 2x and 4x the MIC after 24 hours. oup.com Against S. pneumoniae PN038, cefprozil at its MIC (8 mg/L) showed a reduction in bacterial count, with more significant killing at 2x and 4x the MIC over a 12-hour period. nih.gov

Haemophilus influenzae : Time-kill studies revealed that cefprozil was bactericidal against 9 out of 10 tested H. influenzae strains at a concentration of two times the MIC. nih.gov Against β-lactamase-producing H. influenzae, cefprozil at its MIC demonstrated a 99% reduction of the initial inoculum after 6 hours of exposure. nih.gov

Moraxella catarrhalis : Against M. catarrhalis, cefprozil at concentrations of 2x and 4x its MIC was bactericidal after 24 hours of incubation. nih.govresearchgate.net

Staphylococcus aureus, Escherichia coli, and Proteus mirabilis : The bactericidal activity of cefprozil against these organisms was found to have time-kill curves similar to those of cefaclor (B193732). researchgate.net

The MIC and MBC are standard measures of an antibiotic's potency. This compound has demonstrated potent in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria. researchgate.netdrugs.com MIC values are typically determined using standardized broth or agar (B569324) dilution methods. nih.govkarger.com Cefprozil's activity is generally greater than that of cephalexin (B21000) and similar to or slightly better than cefaclor against many common pathogens. oup.comnih.gov

The following tables summarize the MIC and MBC values for cefprozil against various bacterial isolates from published research.

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Source |

|---|---|---|---|---|---|

| Streptococcus pneumoniae (penicillin-susceptible) | 1141 | 0.25 | 0.5 | ≤0.03 - 2 | oup.com |

| Streptococcus pneumoniae (penicillin-resistant) | 106 | 1 | 2 | 0.25 - 4 | oup.com |

| Streptococcus pyogenes | 960 | 0.12 | 0.25 | ≤0.03 - 1 | oup.com |

| Staphylococcus aureus (methicillin-susceptible) | 1015 | 2 | 4 | 0.12 - >128 | oup.com |

| Staphylococcus aureus (methicillin-resistant) | 283 | >32 | >32 | 1 - >128 | oup.com |

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Source |

|---|---|---|---|---|---|

| Haemophilus influenzae (β-lactamase negative) | 407 | 4 | 4 | 0.5 - 8 | oup.com |

| Haemophilus influenzae (β-lactamase positive) | 280 | 4 | 8 | 0.5 - 16 | oup.com |

| Moraxella catarrhalis (β-lactamase positive) | 275 | 2 | 4 | 0.25 - 8 | oup.com |

| Escherichia coli | 1040 | 4 | 16 | ≤0.5 - >128 | oup.com |

| Klebsiella pneumoniae | 279 | 4 | 32 | ≤0.5 - >128 | oup.com |

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC₅₀ (mg/L) | MBC₉₀ (mg/L) | Source |

|---|---|---|---|---|---|---|

| Escherichia coli | 293 | 8 | >128 | 16 | >128 | nih.gov |

| Klebsiella pneumoniae | 54 | 16 | >128 | 32 | >128 | nih.gov |

| Proteus mirabilis | 53 | 4 | 8 | 8 | 16 | nih.gov |

Time-Kill Curve Studies for this compound Bactericidal Activity

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound Activity

The relationship between drug exposure (pharmacokinetics) and antimicrobial effect (pharmacodynamics) is quantified by PK/PD parameters. These indices are critical for predicting the efficacy of an antibiotic regimen. For beta-lactam antibiotics like this compound, the duration of exposure above a critical concentration is the most important determinant of success.

The percentage of the dosing interval during which the concentration of free drug remains above the MIC (%T>MIC) is the PK/PD index most strongly correlated with the efficacy of cephalosporins. nih.govd-nb.info In vitro pharmacodynamic models have been used to determine the magnitude of this parameter required for specific bacteriological outcomes for cefprozil.

In a study using an in vitro dynamic model to evaluate cefprozil's activity against three clinical isolates of Haemophilus influenzae, %T>MIC was found to characterize the drug's effect well. nih.gov The study established the following targets:

Bacteriostasis (no change in bacterial count after 24 hours) was achieved when the free drug concentration was above the MIC for approximately 25% of the dosing interval (%T>MIC ≈ 25%). nih.gov

50% of the maximum drug effect (Eₘₐₓ) was achieved at a %T>MIC of approximately 52%. nih.gov

80% of Eₘₐₓ was achieved at a %T>MIC of approximately 75%. nih.gov

A 2-log₁₀ reduction in bacterial colony-forming units (CFU) required a free drug %T>MIC of 58%. nih.gov

These findings suggest that for maximal activity against H. influenzae, cefprozil concentrations should be maintained above the MIC for a significant portion of the dosing interval, with targets between 40% and 70% being suggested for clinical activity. nih.gov Similar studies with other cephalosporins against different pathogens have shown that a %T>MIC of 60-70% is often needed for the greatest efficacy. d-nb.info

While %T>MIC is the primary driver of efficacy for time-dependent antibiotics, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC₂₄/MIC) can also be a useful descriptor of antibacterial activity. This parameter integrates both concentration and time and has been evaluated for cefprozil in in vitro models.

In the same in vitro pharmacodynamic model assessing cefprozil against H. influenzae, the AUC₂₄/MIC ratio also characterized the data well. nih.gov The study determined specific AUC₂₄/MIC targets for different levels of antibacterial effect:

Bacteriostasis was achieved at an AUC₂₄/MIC ratio of approximately 30. nih.gov

A 2-log₁₀ reduction in bacterial CFU required an AUC₂₄/MIC ratio of 86. nih.gov

Although both %T>MIC and AUC/MIC were found to be good predictors, the Cₘₐₓ/MIC ratio (peak concentration to MIC) did not correlate well with cefprozil's activity against H. influenzae. nih.gov This confirms the time-dependent nature of this compound's bactericidal action, where maintaining concentrations above the MIC is more critical than achieving high peak concentrations.

Peak Concentration to MIC Ratio (Cmax/MIC) in In Vitro Assays

The ratio of the maximum plasma drug concentration (Cmax) to the MIC is a critical PK/PD index for concentration-dependent antibiotics, such as aminoglycosides and fluoroquinolones, where higher concentrations lead to more rapid and extensive bacterial killing. researchgate.netptfarm.plumich.edu For these agents, a Cmax/MIC ratio of greater than 10 is often targeted to ensure clinical efficacy. ptfarm.pl

However, for time-dependent agents like beta-lactams, including this compound, the Cmax/MIC ratio is generally considered a less reliable predictor of bacteriological success compared to other parameters. Research specifically investigating the pharmacodynamics of cefprozil against key pathogens has substantiated this principle. In a detailed in vitro pharmacodynamic model using clinical isolates of Haemophilus influenzae, a series of dose-fractionation studies were conducted to simulate cefprozil's pharmacokinetic profile. nih.gov The study evaluated three key PK/PD measures: the 24-hour area under the concentration-time curve to MIC ratio (AUC24/MIC), the percentage of the dosing interval that the free drug concentration remains above the MIC (%T>MIC), and the Cmax/MIC ratio. nih.gov

The results of this investigation demonstrated that while AUC24/MIC and %T>MIC were effective in describing the dose-response relationship, the Cmax/MIC ratio did not characterize the data well. nih.gov This indicates that achieving a high peak concentration relative to the MIC is not the primary driver of this compound's efficacy against H. influenzae. The bactericidal activity is more closely correlated with the cumulative exposure (AUC24/MIC) and, most importantly, the duration of exposure above the MIC (%T>MIC). nih.gov

Development and Validation of Predictive In Vitro Pharmacodynamic Models for this compound

Predictive in vitro pharmacodynamic models are indispensable tools for characterizing the exposure-response relationship of antimicrobial agents. allucent.commdpi.com These models allow for the determination of the most relevant PK/PD index and the magnitude of this index required for specific antibacterial outcomes, such as bacteriostasis or bactericidal activity. mdpi.com

The development of such a model for cefprozil involved an in vitro system where clinical isolates of Haemophilus influenzae were exposed to fluctuating drug concentrations that mimicked human pediatric pharmacokinetics. nih.gov Dose-fractionation studies were designed to deliver a range of total 24-hour exposures administered as once-daily, twice-daily, and continuous infusion regimens. The resulting bacterial killing over 24 hours was quantified and correlated with the different PK/PD indices. nih.gov

The drug's effect was mathematically described by fitting the data to a Hill-type sigmoid Emax model. This analysis confirmed that %T>MIC and AUC24/MIC were the PK/PD parameters that best predicted the antibacterial activity of cefprozil. nih.gov The model was validated by its ability to accurately describe the observed bacterial killing across the different simulated dosing regimens.

The research yielded specific PK/PD targets for cefprozil against H. influenzae, providing a quantitative basis for assessing its potential efficacy. These findings are summarized in the table below.

| Pharmacodynamic Endpoint | Required %T > MIC (Free Drug) | Required AUC24/MIC (Free Drug) |

| Bacteriostasis | ~25% | ~30 |

| 50% of Maximal Effect (Emax) | ~52% | Not Reported |

| 2-log10 CFU Reduction | 58% | 86 |

| 80% of Maximal Effect (Emax) | ~75% | Not Reported |

| Data derived from an in vitro pharmacodynamic model study against Haemophilus influenzae. nih.gov |

These validated in vitro models are crucial for establishing susceptibility breakpoints and for optimizing dosing regimens to maximize the probability of clinical success while minimizing the potential for the development of resistance. nih.govasm.org The data strongly suggest that for this compound, dosing strategies should prioritize maintaining concentrations above the MIC for a significant portion of the dosing interval rather than maximizing peak drug levels. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Z Cefprozil

Theoretical Frameworks for SAR and QSAR in β-Lactam Antibiotics

The core principle of SAR and QSAR in the context of β-lactam antibiotics is to correlate the physicochemical properties of the molecules with their antibacterial efficacy. slideshare.net The fundamental structure of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. whitesscience.comtypeset.io Modifications at key positions, primarily the C-7 acylamino side chain and the C-3 substituent, are known to dramatically alter the antibacterial spectrum, potency, and stability against β-lactamases. typeset.ionih.gov

QSAR models employ mathematical equations to relate biological activity to measurable physicochemical parameters. slideshare.net These parameters often include:

Lipophilicity: Represented by the partition coefficient (log P), which influences the drug's ability to penetrate bacterial cell membranes.

Electronic Effects: Described by Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents and affect interactions with target enzymes.

Steric Effects: Measured by parameters like Taft's steric parameter (Es), which account for the size and shape of substituents and their impact on binding to the active site of penicillin-binding proteins (PBPs).

These models help to predict the activity of novel, untested compounds and guide the synthesis of analogues with improved therapeutic profiles. slideshare.netslideshare.net

Impact of the (Z)-Prop-1-enyl Group at C-3 on Z-Cefprozil's Antimicrobial Activity Spectrum

The substituent at the C-3 position of the cephem nucleus plays a crucial, albeit sometimes subtle, role in defining the antimicrobial characteristics of cephalosporins. nih.gov In this compound, this position is occupied by a (Z)-prop-1-enyl group.

Research has demonstrated that the nature of the C-3 substituent influences several key factors:

Antibacterial Spectrum: Studies comparing various 3-alkenyl analogs have shown that compounds featuring a cis (or Z) -propenyl group exhibit superior activity against Gram-negative bacteria compared to their trans (or E) isomers. nih.govgoogle.comjst.go.jp The trans isomer of Cefprozil (B1668874), for instance, is significantly less active against Gram-negative bacteria. google.com

β-Lactamase Stability: While the C-7 side chain is a primary determinant of β-lactamase resistance, the C-3 substituent can also contribute. For some cephalosporins, particularly fourth-generation agents, a quaternary nitrogen at C-3 enhances stability. frontiersin.orgresearchgate.net For Cefprozil, the specific contribution of the propenyl group to stability is an area of ongoing investigation.

Pharmacokinetic Properties: The C-3 substituent can affect the drug's absorption and half-life. nih.gov The propenyl group in Cefprozil contributes to its suitability for oral administration. nih.gov

The table below summarizes the comparative activity of Z and E isomers of propenyl-substituted cephalosporins, highlighting the importance of the (Z)-configuration for Gram-negative activity.

| Compound | C-3 Substituent | Relative Gram-Negative Activity |

| This compound Analog | (Z)-prop-1-enyl | High |

| E-Cefprozil Analog | (E)-prop-1-enyl | Low (8-fold less active than Z-isomer) google.com |

Influence of the (2R)-2-amino-2-(4-hydroxyphenyl)acetyl Group at C-7 on this compound's Biological Potency

The acylamino side chain at the C-7 position is a major determinant of a cephalosporin's antibacterial potency and spectrum. nih.govnih.gov In this compound, this is the (2R)-2-amino-2-(4-hydroxyphenyl)acetyl group, also known as a D-4-hydroxyphenylglycyl group.

Key aspects of this side chain's influence include:

Target Affinity: The C-7 side chain is crucial for binding to the active site of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. nih.govmdpi.com The structure and stereochemistry of this group dictate the strength and specificity of these interactions.

Gram-Positive and Gram-Negative Activity: The presence of the D-4-hydroxyphenylglycyl group is associated with potent activity against Gram-positive organisms. nih.govfrontiersin.org Furthermore, this specific substitution was found to be optimal for improving the Gram-negative activity of 3-cis-propenyl cephalosporins, bringing their efficacy to a level comparable with cefaclor (B193732). nih.govjst.go.jp

Penetration of Bacterial Membranes: Aromatic and hydrophobic groups on the C-7 side chain can facilitate interaction with hydrophobic patches on target proteins and may influence passage through bacterial outer membranes. nih.gov

Studies have shown that modifications to this phenylglycyl group, such as adding a methoxy (B1213986) group, can further modulate activity. nih.gov

Stereochemical Implications of this compound for Receptor Binding and Biological Response

The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of Cefprozil. The crucial stereochemical centers are found in both the core cephem nucleus and the C-7 side chain.

(6R,7R) Configuration: The cis relationship between the hydrogen atoms at positions C-6 and C-7 of the β-lactam ring is a hallmark of active cephalosporins. ontosight.ai This (6R,7R) configuration is essential for the correct orientation of the molecule within the active site of PBPs, allowing the strained β-lactam ring to be positioned for nucleophilic attack by a serine residue. nih.gov

(2R)-Aminoacetyl Group: The stereochemistry of the α-carbon in the C-7 side chain is also vital. The (R)-configuration of the amino-2-(4-hydroxyphenyl)acetyl group is required for potent antibacterial activity. This specific orientation ensures optimal interaction with the amino acid residues in the PBP active site.

(Z)-Isomer at C-3: As previously discussed, the (Z) or cis geometry of the propenyl group at C-3 is strongly preferred for Gram-negative activity over the (E) or trans isomer. nih.govgoogle.com Cefprozil is typically administered as a mixture of Z and E isomers, with the Z isomer being the predominant and more active component (~90%). wikipedia.org

The precise stereochemistry ensures a complementary fit between the drug and its PBP target, which is a prerequisite for the acylation reaction that inactivates the enzyme and leads to bacterial cell death. mdpi.com

Computational Modeling and Molecular Docking Studies of this compound Interactions with Target Proteins

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the interactions between Cefprozil and its target proteins at an atomic level. biorxiv.orgbiorxiv.org These studies model the binding of Cefprozil to the active site of various PBPs.

Target Interaction: The primary mechanism of action for Cefprozil involves the inhibition of bacterial cell wall synthesis by binding to and inactivating PBPs. nih.gov Docking studies simulate the process where Cefprozil forms a stable acyl-enzyme complex with a serine residue in the PBP active site, preventing the enzyme from performing its function in peptidoglycan cross-linking. mdpi.comnih.gov

Binding Affinity: Molecular docking allows for the calculation of binding affinities (e.g., in kcal/mol), which can predict the potency of an antibiotic. nih.gov Studies have shown that cephalosporins generally exhibit a high affinity for PBPs. biorxiv.org Research on various pneumococcal strains has correlated decreased affinity of cefprozil for PBPs 1a, 2b, and 2x with increased bacterial resistance. researchgate.net

Identifying Key Interactions: These computational models can identify specific hydrogen bonds, and hydrophobic and electrostatic interactions between the antibiotic and amino acid residues within the PBP active site. For example, the carboxyl group at C-4 and the carbonyl group of the β-lactam ring are key interacting moieties. nih.govbiorxiv.org The C-7 side chain extends into the binding pocket, and its specific interactions are crucial for affinity and specificity. nih.govmdpi.com

These in silico studies are powerful tools for understanding the molecular basis of Cefprozil's activity and the mechanisms by which bacterial resistance can emerge through mutations in PBPs. biorxiv.org

Degradation Pathways and Chemical Stability of Z Cefprozil

Hydrolytic Degradation Mechanisms of the β-Lactam Ring in Z-Cefprozil

The core structural feature of this compound, like all cephalosporins, is the bicyclic nucleus composed of a β-lactam ring fused to a dihydrothiazine ring. nih.gov The strained four-membered β-lactam ring is the molecule's pharmacophore but also its point of greatest vulnerability, making it highly susceptible to hydrolysis. nih.govresearchgate.net This degradation process involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring, which leads to the irreversible opening of the ring. mdpi.com The cleavage of this ring renders the antibiotic inactive, as it can no longer bind effectively to its target, the penicillin-binding proteins (PBPs) in bacterial cell walls. nih.govmdpi.com

The rate of this hydrolytic cleavage is significantly influenced by pH. The β-lactam ring is susceptible to degradation under both acidic and alkaline conditions. researchgate.net Alkaline hydrolysis, in particular, can proceed rapidly, leading to the formation of inactive degradation products. mdpi.com Studies on various β-lactam antibiotics have confirmed their rapid degradation in alkaline environments. researchgate.net The general mechanism involves the hydroxide (B78521) ion acting as a nucleophile, attacking the β-lactam carbonyl, followed by the cleavage of the carbon-nitrogen bond. researchgate.net

Isomerization Processes: Z- to E-Cefprozil Interconversion Kinetics and Equilibrium under Varying Conditions

Cefprozil (B1668874) exists as a mixture of two geometric isomers, (Z) and (E), in an approximate 9:1 ratio. ptfarm.pl The predominant (Z)-isomer is noted to be significantly more active, particularly against Gram-negative bacteria. ptfarm.pl The degradation of Cefprozil under stress conditions, such as increased temperature and humidity, occurs as a series of reversible-consecutive and parallel reactions. ptfarm.plnih.gov

A key process is the reversible isomerization between the Z- and E- forms. Kinetic studies have demonstrated that this isomerization reaction is approximately ten times faster than the subsequent degradation of the individual isomers. ptfarm.plnih.govresearchgate.net This indicates a rapid equilibrium is established between the two isomers before significant degradation occurs. Under conditions of 343 K (70°C) and 76.4% relative humidity (RH), the equilibrium ratio of E-Cefprozil to this compound was found to be approximately 0.18. ptfarm.pl The mechanism for the isomerization of cephalosporins can be complex, with some studies on related compounds suggesting that acid catalysis can facilitate the Z to E conversion. nih.govnih.gov

Identification and Characterization of this compound Degradation Products

Forced degradation studies under various stress conditions (such as heat, humidity, acid, base, and oxidation) have been instrumental in identifying and characterizing the degradation products of this compound. ajrconline.orgresearchgate.net

Open-Ring Degradation Products of this compound

The primary degradation pathway for this compound involves the hydrolytic cleavage of the β-lactam ring. This leads to the formation of an open-ring degradant. This specific product is officially recognized in pharmacopoeias, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), where it is referred to as "this compound open ring" or "Cefprozil Monohydrate EP Impurity G". uspnf.comnih.gov This degradant is formed when Cefprozil is exposed to stress conditions like heat and moisture. Its structure results from the breakage of the amide bond within the β-lactam ring. nih.gov

Other Chemically Induced Degradants and Impurities Derived from this compound

Beyond the primary open-ring product, a number of other process-related impurities and chemically induced degradants have been identified. These are often formed during synthesis or under specific stress conditions. labrulez.com

Forced degradation studies have shown that this compound is susceptible to degradation under alkaline, oxidative, and hydrolytic (water) conditions, while showing more stability under acidic, thermal, and photolytic stress. ajrconline.org Specific impurities are generated under these conditions:

Alkaline Degradation: Leads to the formation of Impurity B and Impurity C. A primary alkaline-induced degradation product is often designated as DCZ in stability studies. nih.gov

Oxidative Degradation: (e.g., with hydrogen peroxide) also results in the formation of Impurity B. ajrconline.org

Pharmacopoeial and research-grade analyses have identified a range of impurities, often designated by letters. ajrconline.orguspnf.comlabrulez.com

| Impurity Name/Designation | Formation/Notes |

| Impurity A (p-hydroxyphenylglycine) | A starting material in the synthesis process. ajrconline.org |

| Impurity B | Formed during synthesis, alkaline degradation, and oxidation. |

| Impurity C | A starting material and also formed during alkaline degradation. |

| Impurity D | A starting material used in synthesis. labrulez.com |

| Impurity E | Formed during synthesis and alkaline degradation. |

| Impurity F | An identified impurity in pharmacopoeial tests. labrulez.com |

| Impurity G (this compound open ring) | Formed from exposure to heat and moisture. |

| Impurity H | An identified impurity in pharmacopoeial tests. labrulez.com |

| Impurity K | An identified impurity in pharmacopoeial tests. uspnf.com |

| Impurity L | An identified impurity in pharmacopoeial tests. synzeal.com |

| Impurity M | An identified impurity in pharmacopoeial tests. labrulez.com |

| Cefprozil Delta-3 Isomer | An isomer resulting from a double bond shift in the dihydrothiazine ring. synzeal.com |

Kinetic and Thermodynamic Analysis of this compound Degradation under Stress Conditions

The degradation of this compound, along with its E-isomer, has been shown to follow first-order kinetics under conditions of elevated temperature and humidity. ptfarm.plnih.gov This means the rate of degradation is directly proportional to the concentration of the drug. A detailed study investigated the degradation kinetics at a constant relative humidity (76.4%) across a range of temperatures (333 K to 353 K) and at a constant temperature (333 K) across a range of relative humidities (50.9% to 90.0%). nih.gov

From these kinetic studies, key thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) have been calculated. nih.govresearchgate.net These parameters provide insight into the energy requirements and the molecular disorder of the transition state of the degradation reaction. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constants. mdpi.com

Kinetic and Thermodynamic Parameters for this compound Degradation at 76.4% RH nih.gov This table is based on data for the parallel reaction this compound → product 1 as described in the cited literature.

| Parameter | Value |

| Activation Energy (Ea) | 114.3 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 111.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -3.7 J/(mol·K) |

Development of Stability-Indicating Analytical Methods for this compound and its Degradation Products

To accurately monitor the degradation of this compound and quantify it in the presence of its E-isomer and various degradation products, robust stability-indicating analytical methods are essential. ajrconline.orgnih.gov A method is considered stability-indicating if it can provide an accurate measurement of the active ingredient concentration without interference from any degradation products, impurities, or excipients. ajrconline.org

High-Performance Liquid Chromatography (HPLC) is the most widely reported technique for this purpose. researchgate.net Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines. researchgate.net These methods demonstrate specificity, linearity, precision, and accuracy. ptfarm.pl

Columns: C18 and C8 columns are commonly employed for separation. researchgate.netresearchgate.net

Mobile Phases: Typically consist of a buffered aqueous solution (e.g., ammonium (B1175870) dihydrogen orthophosphate or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netlabrulez.com

Detection: UV detection is standard, with wavelengths commonly set at 280 nm or 290 nm. ptfarm.pl

These HPLC methods have proven effective in separating this compound from E-Cefprozil and from degradation products like P1 and P2, as well as impurities A, B, C, D, and F. ptfarm.plajrconline.orglabrulez.com Other analytical techniques developed for the stability analysis of Cefprozil include High-Performance Thin-Layer Chromatography (HPTLC) and various spectrophotometric methods. nih.govresearchgate.net

Biochemical Mechanisms of Antimicrobial Resistance to Z Cefprozil

β-Lactamase-Mediated Resistance: Enzymatic Hydrolysis of the β-Lactam Ring in Z-Cefprozil

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. frontiersin.org These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. researchgate.netmdpi.com The resulting product is incapable of binding to its target, the penicillin-binding proteins (PBPs), thereby allowing bacterial cell wall synthesis to proceed uninhibited. researchgate.net

Classification and Enzymatic Kinetics of Relevant β-Lactamases Affecting Cephalosporins

β-Lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.commdpi.com Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.commdpi.com

Class A β-Lactamases: This is the most common class and includes extended-spectrum β-lactamases (ESBLs) like TEM and SHV variants, which can hydrolyze penicillins and cephalosporins. frontiersin.orgmdpi.com These enzymes follow a two-step kinetic mechanism involving acylation of the active site serine and subsequent deacylation to release the hydrolyzed antibiotic. frontiersin.org

Class C β-Lactamases: Also known as AmpC cephalosporinases, these enzymes are typically encoded on the chromosome and can be inducible. nih.gov They exhibit a broad substrate profile that includes cephalosporins. nih.gov

Class D β-Lactamases: These are also referred to as oxacillinases (OXA) and can hydrolyze a range of β-lactams.

Class B Metallo-β-Lactamases (MBLs): These enzymes possess a broad-spectrum hydrolytic capacity, including carbapenems and cephalosporins. mdpi.com

Stability of this compound to Hydrolysis by Specific Bacterial β-Lactamases

This compound has demonstrated a degree of stability against certain β-lactamases, particularly those produced by common respiratory pathogens. researchgate.netresearchgate.net It is more stable to hydrolysis by some plasmid-encoded penicillinases, such as TEM enzymes, compared to older cephalosporins like cefaclor (B193732). hres.ca Studies have shown that Cefprozil (B1668874) is hydrolyzed more slowly by penicillinase-producing Staphylococcus aureus isolates. ptfarm.pl However, the emergence of ESBLs and AmpC-producing Gram-negative bacteria can confer resistance to this compound. nih.gov For instance, some mutant β-lactamases have been shown to confer reduced susceptibility to cefprozil. researchgate.net

The stability of this compound is attributed to its chemical structure, which hinders the enzymatic action of certain β-lactamases. nih.gov Despite this, the continuous evolution of β-lactamases through mutations presents an ongoing challenge to the efficacy of this compound and other cephalosporins. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Susceptibility

Another significant mechanism of resistance involves modifications to the bacterial targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs). doi.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.com By binding to PBPs, this compound inhibits their function, leading to a defective cell wall and ultimately bacterial lysis. researchgate.net

Modifications in PBP Structure Leading to Reduced this compound Binding Affinity

Resistance can emerge through alterations in the structure of PBPs, which reduce their binding affinity for this compound. doi.org These modifications often arise from point mutations or recombination events within the genes encoding PBPs, leading to amino acid substitutions in or near the active site. nih.govasm.org

In Streptococcus pneumoniae, a key respiratory pathogen, resistance to β-lactams, including cephalosporins, is frequently associated with alterations in PBP1a, PBP2x, and PBP2b. nih.govasm.orgnih.gov Studies have shown that specific amino acid substitutions can decrease the affinity of cefprozil for these PBPs in penicillin-resistant S. pneumoniae (PRSP) strains. nih.govnih.gov For example, cefprozil demonstrated decreased affinity for all three PBPs (1a, 2x, and 2b) in PRSP strains compared to penicillin-intermediate (PISP) and penicillin-susceptible (PSSP) strains. nih.govnih.gov This reduced affinity correlates with an increase in the minimum inhibitory concentration (MIC) of the drug. nih.gov

The active sites of PBPs contain conserved motifs, and mutations within or flanking these motifs are particularly effective at reducing β-lactam binding. nih.govasm.org The accumulation of these mutations can lead to high-level resistance. researchgate.net

Emergence of Alternative PBPs with Low this compound Susceptibility

In some bacteria, resistance can be mediated by the acquisition of an entirely new PBP that has an intrinsically low affinity for β-lactams. The most well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. nih.gov PBP2a has a very low affinity for most β-lactam antibiotics, rendering the bacteria resistant to methicillin (B1676495) and other related drugs. nih.gov Strains of staphylococci that are resistant to penicillinase-resistant penicillins (methicillin-resistant) should be considered resistant to cefprozil, even if in vitro tests suggest susceptibility. drugs.com

Similarly, in other bacterial species, the emergence of alternative PBPs through horizontal gene transfer can confer resistance to a broad range of β-lactams, potentially including this compound. oup.com

Efflux Pump Mechanisms Affecting Intracellular this compound Concentration

Efflux pumps are membrane-bound protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. researchgate.net

Efflux pumps are a significant cause of intrinsic and acquired resistance in many bacterial pathogens, particularly in Gram-negative bacteria where they contribute to multidrug resistance. nih.gov These pumps can be classified into several families, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. frontiersin.org

While β-lactamase production and PBP alterations are the primary mechanisms of resistance to cephalosporins, efflux pumps can also play a role. acs.org By actively extruding this compound from the cytoplasm or periplasm, these pumps can contribute to a decrease in susceptibility. The overexpression of these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. nih.gov

Permeability Barriers and Outer Membrane Modifications in Gram-Negative Bacteria Limiting this compound Uptake

The intrinsic resistance of Gram-negative bacteria to many antibiotics, including the second-generation cephalosporin (B10832234) this compound, is significantly influenced by the formidable barrier presented by their cell envelope. biorxiv.orgbmbreports.org This multi-layered structure, particularly the outer membrane (OM), tightly controls the influx of substances, preventing many therapeutic agents from reaching their intracellular targets. nih.govnih.gov The primary mechanisms that limit this compound uptake involve modifications to the outer membrane's protein and lipid composition, namely through alterations in porin channels and the active removal of the antibiotic by efflux pumps. mdpi.comsrce.hr

Hydrophilic antibiotics like β-lactams, which include this compound, primarily traverse the outer membrane through water-filled channels formed by proteins called porins. nih.govmdpi.com Consequently, any changes that affect the number or function of these porins can drastically reduce the intracellular concentration of the antibiotic, leading to resistance. auctoresonline.orgmdpi.com Gram-negative bacteria can down-regulate the expression of genes encoding for major porins, such as OmpF and OmpC in Escherichia coli, effectively reducing the number of entry points for the drug. mdpi.comfrontiersin.org For instance, studies on various Gram-negative pathogens have demonstrated that exposure to cephalosporins can select for mutants with reduced porin expression. mdpi.com Furthermore, structural mutations within the porin proteins themselves can constrict the channel size or alter its electrostatic properties, hindering the passage of molecules like this compound. biorxiv.orgresearchgate.net These mutations often occur in the narrowest part of the channel, known as the eyelet, directly impeding antibiotic translocation. biorxiv.orgresearchgate.net

Beyond restricting entry, Gram-negative bacteria employ active efflux systems to expel antibiotics that successfully cross the outer membrane. nih.govfrontiersin.org These efflux pumps are transport proteins that recognize a wide array of substrates and actively pump them out of the cell, often from the periplasm or inner membrane, back into the external environment. bmbreports.orggardp.org The Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance in Gram-negative bacteria, contributing significantly to multidrug resistance. bmbreports.orgfrontiersin.orggardp.org These are typically tripartite systems, such as the AcrAB-TolC pump in E. coli, which spans the entire cell envelope from the inner membrane to the outer membrane. bmbreports.orgmdpi.com Overexpression of these efflux pumps, often due to mutations in their regulatory genes, results in a lower intracellular accumulation of the antibiotic, rendering it less effective. gardp.org While this compound is primarily active against certain Gram-negative bacteria, the synergistic action of a less permeable outer membrane and potent efflux activity presents a major challenge to its efficacy. gardp.org

Modifications to the lipopolysaccharide (LPS) component of the outer membrane can also contribute to reduced permeability. nih.gov Alterations in the lipid A portion of LPS can stabilize the outer leaflet, making it less permeable to hydrophobic compounds and potentially impacting the function of membrane-associated proteins. mdpi.com

Table 1: Mechanisms Limiting this compound Uptake in Gram-Negative Bacteria

| Mechanism | Description | Key Proteins/Components Involved | Effect on this compound |

|---|---|---|---|

| Porin Channel Down-regulation | Reduction in the number of porin channels in the outer membrane. | OmpF, OmpC, OprD | Decreased influx into the periplasm. mdpi.comfrontiersin.org |

| Porin Channel Mutation | Structural changes in porin proteins that narrow the pore or alter its charge. | PorB, OmpF, OmpC | Hindered diffusion through the channel. biorxiv.orgresearchgate.net |

| Efflux Pump Overexpression | Increased production of multidrug efflux pumps that actively expel the antibiotic. | AcrAB-TolC, MexAB-OprM (RND family) | Increased active efflux from the cell. bmbreports.orgmdpi.com |

| LPS Modification | Chemical alterations to the lipopolysaccharide structure. | Lipid A | Decreased general membrane permeability. mdpi.com |

Biochemical Pathways of Resistance Development and Dissemination in this compound Susceptible Organisms

Resistance to this compound can emerge and spread within susceptible bacterial populations through two primary biochemical avenues: the development of resistance through spontaneous mutation and the acquisition and dissemination of resistance genes via horizontal gene transfer (HGT). nih.govrsc.org

The development of resistance often involves mutations in the genes encoding the targets of the antibiotic or the enzymes that can inactivate it. For β-lactam antibiotics like this compound, the primary targets are penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan cell wall. nih.govnih.gov Mutations in the genes encoding these PBPs can alter their structure, reducing their affinity for this compound. nih.gov This prevents the antibiotic from effectively inhibiting cell wall synthesis. For example, studies in Streptococcus pneumoniae have shown that resistance to cefprozil can be linked to specific point mutations in the pbp1a and pbp2x genes. oup.com

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. auctoresonline.orgnih.gov These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. srce.hr While some bacteria possess intrinsic, chromosomally-encoded β-lactamases, the acquisition of genes for potent, broad-spectrum β-lactamases is a major driver of resistance. nih.gov A study involving the administration of cefprozil to healthy volunteers observed an increase in point mutations in the β-lactamase gene blaCfxA-6, suggesting that antibiotic exposure can select for more efficient resistance enzymes. frontiersin.org

The dissemination of these resistance mechanisms throughout bacterial communities is largely mediated by horizontal gene transfer (HGT). frontiersin.org Resistance genes, such as those encoding β-lactamases or efflux pumps, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons. rsc.orgplos.org These MGEs can be transferred between different bacteria, even across species and genera, through processes of conjugation, transformation, and transduction. frontiersin.org Plasmids, in particular, play a crucial role in the rapid spread of cephalosporin resistance. plos.orgnih.gov Studies have identified specific plasmid lineages, such as IncI1 and IncK types, that are responsible for disseminating extended-spectrum β-lactamase (ESBL) and AmpC-type β-lactamase genes among E. coli strains from both animal and human sources. plos.orgnih.gov This rapid dissemination means that a susceptible organism can quickly become resistant by acquiring a plasmid carrying a pre-existing resistance gene. rsc.org

Table 2: Biochemical Pathways of this compound Resistance Development and Dissemination

| Pathway | Biochemical Mechanism | Genetic Basis | Key Elements |

|---|---|---|---|

| Target Site Modification | Alteration of penicillin-binding proteins (PBPs), reducing binding affinity for this compound. | Chromosomal mutations in PBP genes. | pbp1a, pbp2x genes. oup.com |

| Enzymatic Inactivation | Hydrolysis of the β-lactam ring by β-lactamase enzymes. | Acquisition or mutation of β-lactamase genes. | bla genes (e.g., blaCfxA-6, ESBLs, AmpC). nih.govfrontiersin.org |

| Horizontal Gene Transfer (HGT) | Transfer of resistance genes between bacteria. | Mobile Genetic Elements (MGEs). | Plasmids (e.g., IncI1, IncK), Transposons. plos.orgnih.gov |

Advanced Analytical Methodologies for Z Cefprozil Research

High-Resolution Chromatographic Techniques for Purity Profiling and Impurity Quantification of Z-Cefprozil

Chromatographic techniques are fundamental in separating this compound from its E-isomer, degradation products, and other impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are at the forefront of these applications, offering high resolution and sensitivity.

Reversed-Phase HPLC and UHPLC Method Development for this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the analysis of this compound. Method development often involves meticulous selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation of this compound from its E-isomer and other related impurities. nih.govthermofisher.com

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ajrconline.orgajrconline.org For instance, a method for the determination of Cefprozil (B1668874) in bulk drug and pharmaceutical formulations used a Hypersilthermo C-18 column with a mobile phase of acetonitrile and monobasic ammonium (B1175870) phosphate (B84403) buffer (50:50 v/v) at a flow rate of 1 ml/min, with detection at 280 nm. researchgate.net Another study detailed an RP-HPLC method using a C18 column (100 x 4.6 mm, 1.8-µm particle size) with a gradient elution of mobile phase-A (0.23% ammonium dihydrogen orthophosphate in water) and mobile phase-B (80:20 v/v methanol:mobile phase-A). ajrconline.orgajrconline.org The flow rate was 0.6 mL/min with UV detection at 290 nm. ajrconline.orgajrconline.org

The separation of this compound and its E-diastereoisomer is a critical aspect of purity analysis, as the Z-isomer is the more biologically active form. nih.govthermofisher.com HPLC methods have been successfully developed to separate these diastereoisomers, often employing specialized columns and mobile phases. nih.gov For example, a novel RP-HPLC method for the determination of Cefprozil in tablets described the separation of its diastereoisomers using a monolithic silica (B1680970) Merck Chromolith Performance RP-18e column and a conventional C18 silica Phenomenex Synergi Hydro RP column with a mobile phase of water-acetonitrile (90:10, v/v) and detection at 200 nm. nih.gov

UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of speed and resolution for this compound analysis. ajrconline.org These methods can significantly reduce analysis time while improving peak efficiency and sensitivity, which is crucial for the detection of trace-level impurities. ajrconline.org

Interactive Data Table: Example HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

| C18 | Acetonitrile and monobasic ammonium phosphate buffer (50:50 v/v) | 1.0 | 280 | Bulk drug and formulation |

| C18 (1.8 µm) | Gradient of ammonium dihydrogen orthophosphate and methanol | 0.6 | 290 | Impurity profiling |

| Monolithic silica RP-18e | Water-acetonitrile (90:10, v/v) | 1.0 | 200 | Diastereoisomer separation |

| C8 | Acetonitrile, glacial acetic acid, and distilled water (5.5:1.75:92.75 v/v, pH 2.7) | Not specified | 280 | Human plasma |

Densitometric Analysis and Thin-Layer Chromatography (TLC) for this compound

Thin-layer chromatography (TLC) coupled with densitometric analysis provides a simple, rapid, and cost-effective alternative for the quantification and purity assessment of this compound. researchgate.netresearchgate.netsigmaaldrich.com This technique involves spotting the sample on a TLC plate coated with a stationary phase, developing the plate in a suitable mobile phase, and then quantifying the separated spots using a densitometer. sigmaaldrich.comnih.gov

For this compound, HPTLC methods have been developed for its estimation in pure form and tablet dosage forms. researchgate.netresearchgate.net One such method utilized aluminum plates precoated with silica gel 60 F254 as the stationary phase and a mobile phase consisting of ethyl acetate-acetone-methanol-water-glacial acetic acid (7.5:2.5:2.5:1.5:0.5 v/v/v/v/v). researchgate.net Densitometric analysis was performed at 280 nm. researchgate.net Another HPTLC method used a mobile phase of chloroform, methanol, toluene, diethyl amine, and water (4:4.4:3.2:3:0.8 v/v/v/v/v) with quantification at 286 nm. researchgate.netresearchgate.net These methods are validated for precision, accuracy, specificity, and robustness, making them suitable for routine quality control. researchgate.netresearchgate.net

Forced degradation studies of this compound have also employed HPTLC to separate and identify degradation products formed under various stress conditions like acid, base, oxidation, and heat. researchgate.net This demonstrates the stability-indicating capability of the TLC-densitometric method. researchgate.net

Mass Spectrometry (MS) Applications in this compound Metabolite and Degradation Product Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of this compound metabolites and degradation products. nih.govlcms.cz The high sensitivity and specificity of MS allow for the identification of compounds at very low concentrations in complex matrices such as plasma and urine. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of this compound and its E-isomer in human plasma. nih.govnih.gov These methods often involve protein precipitation for sample preparation followed by separation on a reversed-phase column and detection using tandem mass spectrometry. nih.govnih.gov One such method utilized a stable isotope-labeled cefprozil as an internal standard and achieved a rapid analysis time of 4 minutes. nih.gov The mass spectrometry was performed in positive ion mode using multiple reaction monitoring (MRM). nih.gov